molecular formula C29H27NO6S3 B447087 DIMETHYL 2-[1-[3-(4-METHOXYPHENYL)ACRYLOYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

DIMETHYL 2-[1-[3-(4-METHOXYPHENYL)ACRYLOYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B447087
M. Wt: 581.7g/mol
InChI Key: UOFOLQGVFAJDJV-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(1-[3-(4-methoxyphenyl)acryloyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, methoxyphenyl group, and dithiole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[1-[3-(4-METHOXYPHENYL)ACRYLOYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, including the formation of the quinoline core, introduction of the methoxyphenyl group, and incorporation of the dithiole moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize advanced techniques such as reflux conditions and molecular docking to optimize the reaction parameters and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1-[3-(4-methoxyphenyl)acryloyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the outcome of the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives of the original compound with modified functional groups and properties .

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-[3-(4-METHOXYPHENYL)ACRYLOYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to DIMETHYL 2-[1-[3-(4-METHOXYPHENYL)ACRYLOYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE include other quinoline derivatives and compounds with similar functional groups, such as:

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C29H27NO6S3

Molecular Weight

581.7g/mol

IUPAC Name

dimethyl 2-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C29H27NO6S3/c1-16-7-13-19-20(15-16)30(21(31)14-10-17-8-11-18(34-4)12-9-17)29(2,3)25(37)22(19)28-38-23(26(32)35-5)24(39-28)27(33)36-6/h7-15H,1-6H3/b14-10+

InChI Key

UOFOLQGVFAJDJV-GXDHUFHOSA-N

SMILES

CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C=CC4=CC=C(C=C4)OC)(C)C

Isomeric SMILES

CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)/C=C/C4=CC=C(C=C4)OC)(C)C

Canonical SMILES

CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C=CC4=CC=C(C=C4)OC)(C)C

Origin of Product

United States

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